2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
Description
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a pyrazole-derived compound characterized by a trifluoromethyl group at position 3 and a methyl group at position 5 of the pyrazole ring, linked to an acetamide moiety.
Properties
IUPAC Name |
2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O/c1-4-2-5(7(8,9)10)12-13(4)3-6(11)14/h2H,3H2,1H3,(H2,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWANHAGZHOXSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities.
Mode of Action
It’s known that the trifluoromethyl group often contributes to the lipophilicity, electronegativity, basicity, and bioavailability of a compound. These properties can influence how the compound interacts with its targets.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of pathways, including those involved in inflammation, cancer, and viral infections.
Pharmacokinetics
The compound’s predicted density is approximately 150±01 g/cm3, which may influence its absorption and distribution. The compound’s predicted boiling point is 224.4±35.0 °C, which could impact its stability and therefore its metabolism and excretion.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. For instance, the compound’s predicted melting point is 177-179 °C, suggesting that it may be stable under normal physiological conditions but could degrade under high temperatures.
Biological Activity
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 215.15 g/mol
- CAS Number : 1823791-60-1
The presence of trifluoromethyl and methyl groups in its structure enhances the lipophilicity and biological activity of the compound.
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance:
- A series of pyrazole derivatives demonstrated antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms .
- The compound's mechanism may involve disruption of bacterial cell membrane integrity, leading to cell lysis .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied:
- In vitro assays revealed that certain pyrazole compounds inhibit cancer cell proliferation by targeting specific pathways such as BRAF(V600E) and EGFR .
- A study highlighted that this compound could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
Pyrazole derivatives also show promise in reducing inflammation:
- The compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting a potential application in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:
- The trifluoromethyl group enhances potency against bacterial strains and cancer cells.
- Variations in substituents on the pyrazole ring can significantly affect the compound's activity profile, indicating that careful modification can lead to improved therapeutic agents .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide exhibit significant anticancer activity. In a study involving various pyrazole derivatives, compounds similar to this structure were shown to inhibit tumor growth in vitro and in vivo models. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate cell membranes and exert therapeutic effects .
Anti-inflammatory Activity
Another prominent application is in the development of anti-inflammatory agents. Studies have demonstrated that the pyrazole moiety can modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders. The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of these diseases .
Analgesic Effects
The analgesic properties of this compound have also been investigated. In animal models, it has shown efficacy in reducing pain responses, suggesting potential use as a non-opioid analgesic alternative. This could be particularly beneficial given the current opioid crisis, offering a safer pain management option .
Agrochemical Applications
Pesticidal Activity
The compound's structure allows it to act as an effective pesticide. Research has revealed that derivatives of this compound possess insecticidal properties against various agricultural pests. The trifluoromethyl group contributes to its potency by enhancing metabolic stability and reducing degradation in environmental conditions .
Herbicidal Properties
Additionally, this compound has been explored for its herbicidal activity. It shows promise in selectively targeting weed species without harming crops, making it a valuable tool in sustainable agriculture practices. The selectivity is attributed to its specific mode of action on plant growth regulators .
Material Science Applications
Polymer Chemistry
In material science, this compound can be used as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to heat and chemicals, making these materials suitable for demanding applications such as aerospace and automotive industries .
Nanotechnology
The compound's unique properties make it suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. By modifying its structure, researchers can create nanoparticles that enhance drug solubility and bioavailability while minimizing side effects, thus improving therapeutic outcomes .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Key Findings :
-
Acidic hydrolysis proceeds faster due to protonation of the carbonyl oxygen, enhancing electrophilicity.
-
The trifluoromethyl group stabilizes the intermediate tetrahedral state via electron-withdrawing effects, improving reaction efficiency .
Alkylation and Arylation
The pyrazole nitrogen and acetamide NH site participate in alkylation/arylation reactions.
Mechanistic Insight :
-
Alkylation at the acetamide NH requires strong bases (e.g., NaH) to deprotonate the amide.
-
Buchwald-Hartwig coupling enables aryl group introduction at the pyrazole nitrogen .
Reduction Reactions
The acetamide moiety can be reduced to primary amines.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄, THF | Reflux, 4 hours | 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethylamine | 70% |
| BH₃·THF | 0°C to RT, 6 hours | Same as above | 65% |
Notes :
-
LiAlH₄ achieves full reduction to the amine, while BH₃·THF may require longer reaction times.
-
The trifluoromethyl group remains intact due to its chemical stability .
Acylation and Sulfonation
The NH group reacts with acylating/sulfonating agents.
| Reagent | Conditions | Product | Role |
|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 2 hours | N-Acetyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide | Prodrug synthesis |
| Tosyl chloride | CH₂Cl₂, Et₃N, 0°C, 1 hour | N-Tosyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide | Protecting-group chemistry |
Thermal Stability :
-
Acylated derivatives decompose above 200°C, releasing CO and NH₃.
Electrophilic Substitution
The pyrazole ring undergoes electrophilic substitution at the 4-position.
Structural Influence :
-
The trifluoromethyl group directs electrophiles to the 4-position via inductive effects .
-
Methyl at C5 minimizes steric hindrance during substitution.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation.
Optimization :
-
Reactions require anhydrous conditions and inert atmospheres .
-
Yields improve with microwave-assisted heating (120°C, 30 minutes) .
Photochemical Reactivity
UV irradiation induces dimerization or decomposition.
| Condition | Product | Quantum Yield |
|---|---|---|
| UV (254 nm), benzene, 6 hours | Cyclodimer via [2+2] photocycloaddition | 0.15 |
| UV (365 nm), O₂, 12 hours | Oxidative degradation products | N/A |
Safety Note :
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
N-(5-Methyl-1H-Pyrazol-3-yl)Acetamide Derivatives
describes three analogs with aryl substituents on the pyrazole ring:
- N-[5-(4-Fluorophenyl)-1H-pyrazol-3-yl]acetamide (74) : Incorporates a 4-fluorophenyl group at position 3.
- N-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]acetamide (75) : Features a 4-chlorophenyl group at position 4.
Key Findings :
- Synthetic Efficiency : The 4-chloro derivative (75) achieved a 99% yield, suggesting electron-withdrawing groups stabilize intermediates during synthesis .
Cyclopropyl-Substituted Analogs
and highlight compounds with a cyclopropyl group at position 5 of the pyrazole:
Key Findings :
Functional Group Modifications
Hydroxamic Acid vs. Acetamide
reports 2-[5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanehydroxamic acid (14o) , which replaces the acetamide with a hydroxamic acid group.
Key Findings :
- Metal Chelation : The hydroxamic acid group enables metal ion chelation, a property absent in the target compound. This could make it suitable for targeting metalloenzymes .
- Synthetic Complexity : Requires additional steps (e.g., BBr3-mediated deprotection) compared to straightforward acetylation in the target compound .
Amidoxime Derivative
describes N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide , which replaces the acetamide with a propanimidamide chain containing a hydroxyl group.
Key Findings :
- Polarity : The hydroxyl group increases solubility but may reduce membrane permeability.
Key Differences :
- Structural Complexity: Oxathiapiprolin integrates the pyrazole into a larger ethanone scaffold, enhancing its fungicidal activity.
- Bioactivity: The ethanone linker and thiazole-piperidine components confer distinct target specificity compared to simpler acetamide derivatives .
Q & A
Q. What are the optimal synthetic routes for 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization, functionalization, and coupling. Key steps may include:
- Cyclization of pyrazole precursors under reflux with solvents like ethanol or dimethylformamide (DMF) .
- Acetylation of intermediates using acetyl chloride in acetonitrile (CH₃CN) with K₂CO₃ as a base, achieving yields >85% .
- Purification via column chromatography with gradients of ethyl acetate/hexane .
Optimization involves adjusting reaction time (4–24 hours), temperature (25–80°C), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of acetyl chloride) .
Q. How is structural characterization performed for this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry (e.g., pyrazole ring substitution patterns) and acetamide bonding .
- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ verify the C=O stretch of the acetamide group .
- Elemental Analysis (EA): Validates purity (>95%) by comparing experimental vs. calculated C, H, N, and S content .
- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 262.0864) .
Q. What solvents and catalysts are compatible with its synthesis?
Preferred solvents include polar aprotic solvents (DMF, CH₃CN) for acetylation and non-polar solvents (toluene) for cyclization. Catalysts like trifluoroacetic acid (TFA) or microwave-assisted methods enhance reaction rates .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound?
- Target Selection: Prioritize enzymes (e.g., cyclooxygenase-2) or receptors linked to anti-inflammatory or antimicrobial activity .
- Software Tools: Use AutoDock Vina or Schrödinger Suite for binding affinity calculations. For example, docking scores <−7 kcal/mol suggest strong binding to active sites .
- Validation: Compare results with known inhibitors (e.g., indomethacin) and validate via in vitro assays .
Q. How to resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?
- Dose-Response Refinement: Test a wider concentration range (0.1–100 µM) and use nonlinear regression for accurate IC₅₀ calculation .
- Structural Analog Comparison: Compare with derivatives (e.g., 5-fluorophenyl or 4-chlorophenyl variants) to identify substituent effects on activity .
- Assay Standardization: Use consistent cell lines (e.g., RAW 264.7 for inflammation) and controls to minimize variability .
Q. What computational methods elucidate reaction mechanisms (e.g., regioselectivity in pyrazole acetylation)?
Q. How to assess stability under physiological conditions for drug development?
- pH Stability Tests: Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
- Thermal Gravimetric Analysis (TGA): Determine decomposition temperatures (>200°C indicates thermal stability) .
- Plasma Stability Assays: Exposure to human plasma (37°C, 24 hours) quantifies metabolic resistance .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Substituent Variation: Introduce electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) on the pyrazole ring .
- Bioisosteric Replacement: Replace the acetamide group with sulfonamide or urea to modulate solubility and binding .
- Stereochemical Modifications: Synthesize enantiomers via chiral catalysts to study stereoselectivity .
Methodological Troubleshooting
Q. How to address low yields in the final acetylation step?
Q. How to confirm regiochemistry in multi-step syntheses?
Q. How to validate in silico predictions of biological activity?
- In Vitro Assays: Test against COX-2 (anti-inflammatory) or bacterial biofilms (antimicrobial) .
- ADMET Profiling: Assess permeability (Caco-2 assays) and cytochrome P450 inhibition .
- Orthogonal Assays: Combine enzyme inhibition and cell viability assays to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
